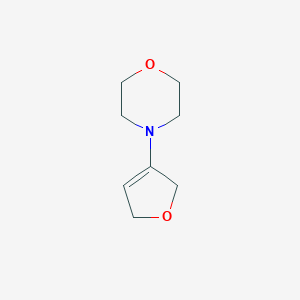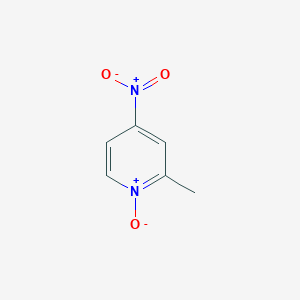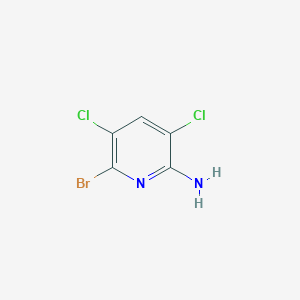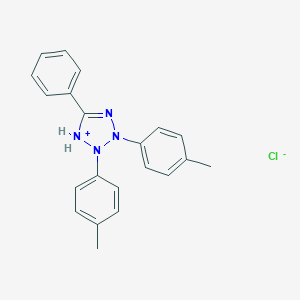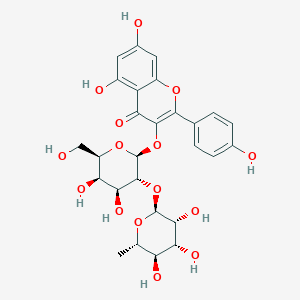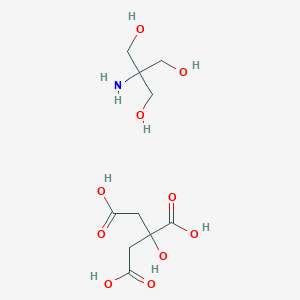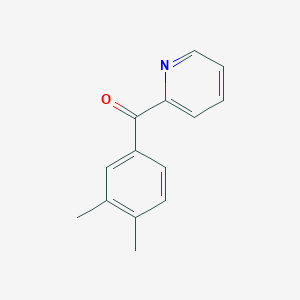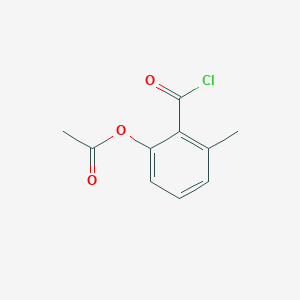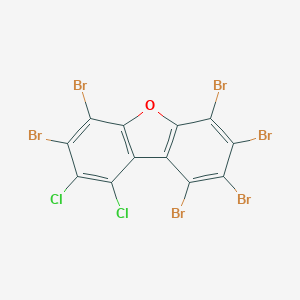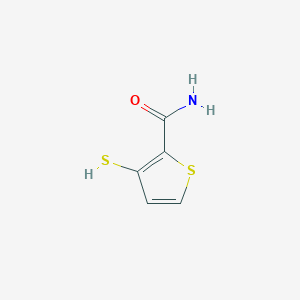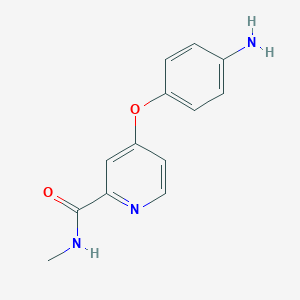
4-(4-氨基苯氧基)-N-甲基吡啶酰胺
概述
描述
Synthesis Analysis
The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide involves a strategic approach to overcome the challenges of long synthetic routes, low yield, and environmental impact associated with traditional methods. Xiong et al. (2018) described a three-step synthetic process from picolinic acid, optimizing the route to achieve an 80% yield. This optimization makes the compound more suitable for industrial production, emphasizing the importance of efficient synthesis in pharmaceutical research (Xiong et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, as reported by Ajibade and Andrew (2021), reveals intricate details about the intermolecular interactions that stabilize the compound. For instance, their study on similar phenylamino compounds underscores the role of hydrogen bonding and other secondary interactions in stabilizing the molecular structure, which is crucial for the activity of 4-(4-Aminophenoxy)-N-methylpicolinamide derivatives (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Yan-jun (2011) demonstrated the versatility of 4-(4-Aminophenoxy)-N-methylpicolinamide in chemical reactions by synthesizing an important intermediate of sorafenib using a Williamson reaction. This reaction, performed in an ionic liquid as a green solvent, not only highlights the compound's reactivity but also its role in green chemistry, offering a sustainable approach to chemical synthesis (Yan-jun, 2011).
Physical Properties Analysis
The study by Yao Jian-wen (2012) on the improved synthesis of the antitumor drug sorafenib, which uses 4-(4-Aminophenoxy)-N-methylpicolinamide as a key intermediate, sheds light on the physical properties that facilitate its application in drug synthesis. This research emphasizes the compound's suitability for synthesizing complex pharmaceuticals, highlighting its practical physical properties, such as solubility and stability, essential for drug development (Yao Jian-wen, 2012).
Chemical Properties Analysis
The chemical properties of 4-(4-Aminophenoxy)-N-methylpicolinamide, particularly its reactivity and interaction with other molecules, are crucial for its utility in synthesizing biologically active compounds. Li et al. (2011) evaluated a series of N-methyl-4-phenoxypicolinamide derivatives, showcasing their potent antiproliferative activity. This study not only highlights the compound's chemical versatility but also its potential in medicinal chemistry, especially in cancer therapy (Li et al., 2011).
科学研究应用
-
Polymer Research
- Application : Synthesis of novel polyimides .
- Method : A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .
- Results : The PAAs were produced with moderate to high inherent viscosities of 0.91–1.53 dL/g. All the PAAs could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films with tensile strength of 79.6–115.2 MPa, tensile modulus of 1.97–2.48 GPa, and elongation at break of 10.8–21.7% .
-
Materials Science
- Application : Synthesis of colorless polyimides .
- Method : The all aromatic PIs presented here are derived from 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA) and aromatic dianhydride, 4,4’-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4’-oxydiphthalic anhydride (ODPA), 4,4’-biphthalic anhydride (BPDA), and pyromellitic dianhydride (PMDA) via a two-step polycondensation .
- Results : All PIs show good thermal properties: 5% weight loss at a temperature range of 510-529 °C and their glass transition temperature found above 290 °C. The PIs exhibit good optical transparency, such as cut-off wavelength in the region of 296-358 nm and above 92-99% at 550 nm .
-
Biomedical Research
- Application : Antiproliferative activity against different cell lines .
- Method : A total of 36 derivatives of 4-(4-aminophenoxy)pyridinamide were designed and synthesized, based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .
- Results : Most target compounds exhibited moderate to excellent antiproliferative activity against three different cell lines (A549, HeLa and MCF-7) .
-
Polymer Research
- Application : Synthesis of polyimides with good solubility .
- Method : A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), was synthesized and used to prepare a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .
- Results : The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO. They exhibited high thermal stability with the glass transition temperature (Tg) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .
-
Materials Science
- Application : Synthesis of atomic oxygen (AO) resistant fibers .
- Method : A series of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group were synthesized by incorporating the bis (4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning .
- Results : The PI fiber containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO. With the DAPOPPO content increasing from 0% to 40%, the retentions of tensile strength and initial modulus for the fibers exhibited obvious growth from 44% to 68%, and 59% to 70%, after AO exposure with the fluence of 3.2 × 10 20 atoms·cm −2 .
-
Polymer Research
- Application : Synthesis of novel polyimides .
- Method : A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .
- Results : The resulting polyimides showed good solubility and high thermal stability .
-
Polymer Research
- Application : Synthesis of polyimides with good solubility .
- Method : A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), containing pyridine ring units, ether linkage moieties and diethylaminophenyl pendent groups, has been designed and synthesized through three-step methods, and then used to prepare for a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .
- Results : The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO. They exhibited high thermal stability with the glass transition temperature (Tg) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .
-
Materials Science
- Application : Synthesis of atomic oxygen (AO) resistant fibers .
- Method : A series of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group were synthesized by incorporating the bis (4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning .
- Results : The PI fiber containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO. At higher AO fluence, the higher DAPOPPO content gave rise to dense carpet-like surface of fibers .
-
Polymer Research
- Application : Synthesis of novel polyimides .
- Method : A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups, 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H) -anthrone was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .
- Results : The resulting polyimides showed good solubility and high thermal stability .
安全和危害
未来方向
Future research could focus on expanding the processing window of phthalonitrile resins. A novel self-catalyzed amino-epoxy 4-aminophenoxy phthalonitrile-resorcinol diglycidyl ether phthalonitrile (APRE-PN) resin was prepared via a two-step method of reacting amino and epoxy groups at a low temperature and then reacting nitrile with nitrile groups at a high temperature .
属性
IUPAC Name |
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZZBPYPZLAEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586507 | |
| Record name | 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)-N-methylpicolinamide | |
CAS RN |
284462-37-9 | |
| Record name | 4-(4-Aminophenoxy)-N-methylpicolinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284462-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Aminophenoxy)-N-methylpicolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284462379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE332HKD3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


